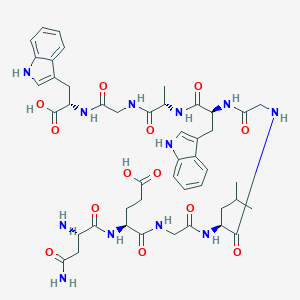![molecular formula C7H9N5O B180212 5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one CAS No. 114936-13-9](/img/structure/B180212.png)
5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . These compounds have been studied for their inhibitory activities against cyclin-dependent kinases (CDKs), making them interesting targets for cancer chemotherapy .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines involves a series of chemical reactions . For instance, one method involves the reaction of an ethyl ester derivative with hydrazine hydrate in absolute ethanol . The reaction mixture is heated at reflux for several hours, then allowed to cool down to room temperature .Molecular Structure Analysis
The molecular structure of “5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one” is characterized by a pyrazolo[3,4-d]pyrimidine core . This core is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazolo[3,4-d]pyrimidines are complex and involve multiple steps . These reactions often involve the formation of new carbon-nitrogen bonds and the removal of various functional groups .Scientific Research Applications
Synthesis and Biological Evaluation
5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one and its derivatives are extensively researched for their potential biological applications. A novel series of derivatives have been synthesized, showing significant cytotoxic activities against cancer cell lines such as HCT-116 and MCF-7. Moreover, these compounds exhibit inhibition of 5-lipoxygenase, suggesting potential as anti-inflammatory agents (Rahmouni et al., 2016).
Anticancer Activity
Several new derivatives of 5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one have been synthesized and tested against the MCF-7 human breast adenocarcinoma cell line. These compounds displayed varying levels of antitumor activity, highlighting their potential in cancer treatment (Abdellatif et al., 2014).
Structural Analysis and Molecular Recognition
Pyrimidines, including derivatives of 5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one, are crucial in biology and medicine. Their functionality is integral to the action of pharmaceuticals, primarily through hydrogen bonding and molecular recognition processes. Detailed crystallographic analyses provide insights into their tautomeric forms and structural characteristics, crucial for understanding their biological interactions (Rajam et al., 2017).
Antiviral Activity
Derivatives of 5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one have been evaluated for their potential antiviral activities. Specifically, N4-β-D-glycoside pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown moderate to high activities against hepatitis B virus (HBV), signifying their potential in antiviral therapy (El‐Sayed et al., 2009).
Microwave-Assisted Synthesis
Innovative synthesis methods, such as microwave-assisted synthesis, have been developed for pyrazolo[3,4-d]pyrimidin-4-ones. These methods offer advantages like short reaction times, pot- and step-economy, and convenient product isolation, indicating their significance in streamlining the synthesis process of these compounds (Ng et al., 2022).
Future Directions
The future directions for research on “5-Amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one” and similar compounds could involve further exploration of their potential as CDK inhibitors . This could include studies to better understand their mechanism of action, as well as investigations into their potential therapeutic applications .
properties
IUPAC Name |
5-amino-2,6-dimethylpyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5O/c1-4-9-6-5(3-11(2)10-6)7(13)12(4)8/h3H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOYGMVLJHALMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NN(C=C2C(=O)N1N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-2,6-dimethyl-4,5-dihydro-2H-pyrazolo[3,4-d]pyrimidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














